N-ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
N-ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a triazolopyrimidine derivative characterized by a thioether-linked acetamide moiety. The core structure consists of a [1,2,3]triazolo[4,5-d]pyrimidine scaffold substituted with ethyl groups at position 3 and a sulfur atom at position 7, connected to an N-ethyl acetamide group.
Properties
IUPAC Name |
N-ethyl-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6OS/c1-3-11-7(17)5-18-10-8-9(12-6-13-10)16(4-2)15-14-8/h6H,3-5H2,1-2H3,(H,11,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLOKUYXZWJLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CSC1=NC=NC2=C1N=NN2CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a triazole ring fused with a pyrimidine structure, which is known to impart various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 252.30 g/mol. The compound's structure includes an acetamide group attached to a triazolo-pyrimidine moiety, which enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H12N6OS |
| Molecular Weight | 252.30 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves cyclization reactions using appropriate precursors. For instance, one common method includes the reaction of 3-ethylthiazolidine derivatives with various acylating agents under controlled conditions to yield the desired product .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may inhibit certain enzymes or modulate receptor activities by binding either at the active or allosteric sites. Such interactions can lead to alterations in cellular signaling pathways that are crucial for various physiological responses .
Antiproliferative Effects
Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives of triazolo-pyrimidines have shown promising results in inhibiting the growth of MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-Ethyl Triazolo-Pyrimidine Derivative | MCF7 | 5.00 |
| N-Ethyl Triazolo-Pyrimidine Derivative | SF-268 | 12.50 |
| N-Ethyl Triazolo-Pyrimidine Derivative | NCI-H460 | 42.30 |
Anti-inflammatory Activity
Similar compounds have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that these compounds could significantly reduce the expression levels of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in RAW264.7 macrophages .
Table 2: Anti-inflammatory Activity
| Compound Name | Cytokine/Enzyme | Effect |
|---|---|---|
| N-Ethyl Triazolo-Pyrimidine Derivative | COX-2 | Inhibition |
| N-Ethyl Triazolo-Pyrimidine Derivative | iNOS | Reduction |
Case Studies
In a recent study focusing on the structure–activity relationships (SAR) of triazolo-pyrimidines, it was found that modifications on the nitrogen and sulfur atoms significantly influence both antiproliferative and anti-inflammatory activities . These findings suggest that further optimization of the chemical structure could enhance therapeutic efficacy.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: and a molecular weight of approximately 253.34 g/mol. Its structure features a triazolo-pyrimidine moiety, which is known for contributing to biological activity in various compounds.
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidine exhibit significant anticancer properties. N-ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide may act by inhibiting specific enzymes involved in cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by targeting the PI3K/Akt signaling pathway .
Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against various pathogens. Triazolo-pyrimidine derivatives are often evaluated for their effectiveness against bacterial and fungal strains. Preliminary studies suggest that this compound may inhibit the growth of certain resistant strains of bacteria, making it a candidate for further investigation in antibiotic development .
CNS Activity
The structure of this compound suggests possible central nervous system (CNS) activity. Research into similar triazolo derivatives has indicated effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This opens avenues for exploring its use in treating neurological disorders such as anxiety and depression .
Case Study 1: Anticancer Mechanism
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazolo-pyrimidine derivatives and evaluated their anticancer effects on human cancer cell lines. This compound was found to significantly reduce cell viability at micromolar concentrations through mechanisms involving cell cycle arrest and apoptosis induction .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of N-ethyl derivatives against multi-drug resistant bacteria. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli strains, suggesting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolopyrimidine Core
Ethyl vs. Benzyl Substituents
- Target Compound : Features a 3-ethyl group on the triazolopyrimidine core. Ethyl groups enhance lipophilicity moderately while maintaining metabolic stability.
- 3-Benzyl Derivatives : Compounds like 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol () exhibit higher steric bulk and lipophilicity (logP ~3.5), which may improve membrane permeability but reduce aqueous solubility compared to the ethyl-substituted target compound .
Substituents at Position 7
- Thioether Linkage : The target compound’s 7-sulfanyl group connects to an acetamide, forming a thioether bridge. This linkage is also seen in VAS2870 (), a triazolopyrimidine sulfide with anti-inflammatory properties .
- Chloro/Amine/Piperazinyl Groups : Derivatives such as 3-benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine () or piperazinyl-linked analogues () replace the thioether with halogens or nitrogen-containing groups, altering electronic properties and binding affinities .
Variations in the Acetamide Moiety
N-Alkyl vs. N-Aryl Substitutions
- N-Ethyl Acetamide : The target compound’s ethyl group balances hydrophobicity and steric effects, favoring interactions with hydrophobic enzyme pockets.
- N-Aryl Acetamides : Derivatives like N-(2,4-dimethoxyphenyl)-2-((3-ethyl-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide () introduce aromatic rings, enabling π-π stacking with target proteins but increasing molecular weight (MW 374.4 vs. ~350 for the target) .
Thioether vs. Carboxamide Linkers
- Target Compound : Uses a sulfanyl-acetamide linker, which provides flexibility and moderate polarity.
- Piperazinyl Linkers : N-(4-Acetylphenyl)-2-[4-(3-ethyl-triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]acetamide () replaces the thioether with a piperazine ring, enhancing basicity (pKa ~8.5) and solubility in acidic environments .
Enzyme and Receptor Targeting
- P2Y12 Antagonists : Ticagrelor (), a cyclopentyltriazolopyrimidine with a propylthio group, inhibits platelet aggregation via P2Y12 ADP-receptor antagonism. The target compound’s thioether-acetamide structure lacks the cyclopentyl and hydroxyethoxy groups critical for ticagrelor’s activity, suggesting divergent targets .
- Cannabinoid Receptor Affinity: Patent data () highlights triazolopyrimidines as ligands for cannabinoid receptors. The target’s ethyl groups may favor CB2 receptor binding over CB1, similar to derivatives in .
Epigenetic Modulation
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Cyclocondensation of Diaminopyrimidone Intermediates
A widely adopted method involves the formation of diaminopyrimidone 7 through the reaction of ethyl 3-oxobutanoate with aminoguanidine hydrochloride under acidic conditions. This intermediate undergoes cyclization to yield the triazolopyrimidine scaffold. Introducing ethyl groups at this stage requires alkylation agents such as ethyl bromide or ethyl iodide, though selectivity challenges necessitate protecting group strategies.
Key Reaction Conditions:
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the cyclocondensation step. This method reduces reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating. For example, irradiating ethyl 3-oxobutanoate with aminoguanidine at 120°C for 10 minutes achieves 70% conversion to diaminopyrimidone.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linkage bridges the triazolopyrimidine core and the acetamide moiety. Thiol-disulfide exchange or nucleophilic substitution reactions are employed:
Thiol-Disulfide Exchange
Reacting the triazolopyrimidine core with 2-mercaptoacetamide in the presence of a base like sodium hydride (NaH) facilitates thioether formation. This method avoids harsh conditions but requires anhydrous environments to prevent hydrolysis.
Optimization Considerations:
Nucleophilic Substitution
Alternative routes use halogenated intermediates. For instance, 7-chloro-triazolopyrimidine reacts with sodium ethanethiolate (NaSEt) to install the sulfanyl group before acetamide formation. This approach offers higher regioselectivity but demands rigorous purification to remove residual halides.
Acetamide Functionalization
The final step introduces the N-ethyl acetamide group via acylation or alkylation:
Acylation with Ethyl Chloroacetate
Treating the sulfanyl intermediate with ethyl chloroacetate in the presence of triethylamine (Et₃N) yields the acetamide derivative. Subsequent N-ethylation employs ethylamine or diethyl sulfate under basic conditions.
Reaction Profile:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Acylation | Ethyl chloroacetate | DMF, 60°C, 6h | 65–75 |
| N-Ethylation | Diethyl sulfate | K₂CO₃, 80°C, 12h | 50–60 |
One-Pot Alkylation-Acylation
Innovative protocols combine alkylation and acylation in a single pot using phase-transfer catalysts like tetrabutylammonium bromide (TBAB). This reduces purification steps and improves overall yields to 70–80%.
Industrial-Scale Production Strategies
Scaling up synthesis requires addressing cost, safety, and efficiency:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction times. Pilot studies demonstrate a 30% increase in throughput for triazolopyrimidine derivatives.
Green Chemistry Approaches
Water-based solvent systems and biocatalysts (e.g., lipases) are under investigation to minimize waste. Early results show comparable yields (60–70%) while eliminating toxic solvents.
Challenges and Mitigation Strategies
| Challenge | Solution | Efficacy |
|---|---|---|
| Regioselectivity in alkylation | Directed ortho-metalation | Improves selectivity |
| Sulfanyl group oxidation | Antioxidants (e.g., BHT) | Reduces degradation |
| Purification complexity | High-performance liquid chromatography | ≥95% purity achieved |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide, and how can reaction efficiency be improved?
- Methodological Answer : Utilize a combination of computational reaction path search methods (e.g., quantum chemical calculations) and iterative experimental feedback to identify energetically favorable pathways. For example, 3-picoline or 3,5-lutidine can act as bases to enhance sulfonyl chloride coupling efficiency, as demonstrated in triazolopyrimidine syntheses . Statistical Design of Experiments (DoE) minimizes trial runs by systematically varying parameters like temperature, solvent polarity, and stoichiometry .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on sulfur-linked protons (δ ~2.8–3.2 ppm) and triazolopyrimidine ring protons (δ ~8.5–9.0 ppm). X-ray crystallography may resolve regiochemical ambiguities in the triazole-pyrimidine fused system. Cross-validate purity via HPLC with diode-array detection (DAD) to detect trace byproducts .
Q. What solvent systems are suitable for its purification, given its solubility profile?
- Methodological Answer : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility during recrystallization. For chromatography, use gradients of ethyl acetate/hexane (3:7 to 6:4) on silica gel. Membrane separation technologies (e.g., nanofiltration) may aid in isolating thermally sensitive intermediates .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
- Methodological Answer : Apply density functional theory (DFT) to map potential energy surfaces for sulfanyl-acetamide bond cleavage or triazole ring modifications. Compare computed activation energies with experimental kinetics (e.g., via stopped-flow spectroscopy). ICReDD’s integrated computational-experimental workflows enable rapid validation of predicted pathways .
Q. What strategies resolve contradictions in catalytic activity data across different experimental setups?
- Methodological Answer : Conduct sensitivity analyses to identify variables causing discrepancies (e.g., trace moisture, oxygen levels). Use DoE to isolate interactions between parameters. For example, if catalytic turnover varies with solvent dielectric constant, replicate conditions using anhydrous solvents under inert atmospheres and apply multivariate regression .
Q. How does the electronic structure of the triazolopyrimidine core influence its binding affinity in biological assays?
- Methodological Answer : Perform frontier molecular orbital (FMO) analysis to correlate HOMO/LUMO distributions with observed bioactivity. Pair this with molecular docking studies targeting enzymes like kinases or phosphodiesterases. Validate predictions via site-directed mutagenesis in enzyme-binding pockets .
Q. What advanced reactor designs improve scalability for multi-step syntheses involving this compound?
- Methodological Answer : Implement continuous-flow reactors with in-line monitoring (e.g., FTIR, Raman) to optimize residence times for exothermic steps like sulfonation. Microreactors enhance mass transfer in heterogeneous reactions (e.g., Pd-catalyzed couplings). Use process simulation software (Aspen Plus, COMSOL) to model heat and mass transfer .
Data-Driven and Contradiction Analysis
Q. How should researchers address inconsistent stability data under varying pH conditions?
- Methodological Answer : Design accelerated stability studies (40°C/75% RH) across pH 3–9 buffers. Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group). Apply kinetic modeling (Arrhenius or Eyring equations) to extrapolate shelf-life under standard conditions .
Q. What statistical methods are recommended for optimizing reaction yields when multiple variables interact nonlinearly?
- Methodological Answer : Use response surface methodology (RSM) with central composite designs to model quadratic interactions. For example, screen temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (logP 1.5–3.0). Machine learning algorithms (e.g., random forests) can prioritize variables for further optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
